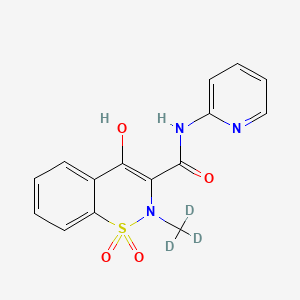

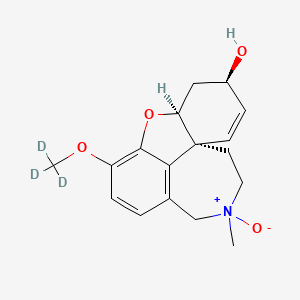

Piroxicam-d3

Übersicht

Beschreibung

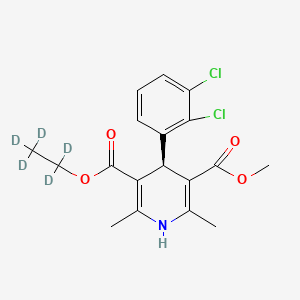

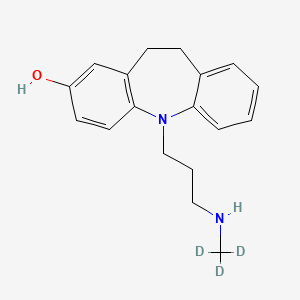

Piroxicam-d3 is a deuterated form of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat symptoms of osteoarthritis and rheumatoid arthritis. The deuterium atoms replace three hydrogen atoms in the Piroxicam molecule, which can help in studying the pharmacokinetics and metabolic pathways of the drug due to the isotope effect .

Wirkmechanismus

Target of Action

Piroxicam-d3, a derivative of Piroxicam, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound acts by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition results in the reduction of prostaglandin synthesis , thereby decreasing the inflammatory response . The anti-inflammatory effect of this compound may result from this peripheral inhibition of prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound disrupts the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation and pain .

Pharmacokinetics

This compound is well absorbed from the oral or rectal routes and reaches steady-state after about 7 days . After repeated doses of 20mg daily for 2 weeks, mean plasma concentrations 48 hours after the last dose are still within the therapeutic range . The elimination half-life of Piroxicam is extended due to a low clearance rate and has usually been calculated at around 38 hours in healthy subjects .

Result of Action

The primary molecular and cellular effects of this compound’s action are the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response . In some cell types, Piroxicam has been shown to induce apoptosis by reactive oxygen species (ROS) mediated Akt hyperphosphorylation/activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs, the pH of the environment, and the patient’s health status can all impact the drug’s effectiveness . .

Biochemische Analyse

Biochemical Properties

Piroxicam-d3, like its parent compound Piroxicam, primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX), thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain . The inhibition of COX by this compound is reversible, which distinguishes it from some other NSAIDs . The drug’s interaction with COX enzymes underscores its role in biochemical reactions .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving prostaglandins . By inhibiting the synthesis of prostaglandins, this compound can affect gene expression and cellular metabolism, leading to reduced inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of the COX enzymes . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The drug’s effects at the molecular level also include potential interactions with other biomolecules and possible impacts on gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The drug is known for its long half-life, which allows for once-daily dosing . Information on the drug’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, the drug has been reported to have a median lethal dose of less than 500 mg/kg in mice and rats . High doses may lead to adverse effects, while lower doses may be effective without causing significant side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily through hydroxylation and conjugation processes . The drug’s interactions with various enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is distributed within cells and tissues in a manner that allows it to exert its therapeutic effects . The drug’s transport involves its binding to plasma proteins and its distribution is influenced by its lipophilic properties . The drug can also cross the blood-brain barrier, which may be relevant in certain therapeutic contexts .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Piroxicam-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Piroxicam-Molekül. Dies kann durch verschiedene Methoden erreicht werden, darunter:

Deuterium-Austauschreaktionen: Diese Methode beinhaltet den Austausch von Wasserstoffatomen gegen Deuterium in Gegenwart eines Deuterierungsmittels wie Deuteriumoxid (D2O) oder deuterierter Lösungsmittel.

Direkte Synthese: Dies beinhaltet die Verwendung deuterierter Ausgangsmaterialien bei der Synthese von Piroxicam. Beispielsweise die Verwendung von deuteriertem Pyridin im Syntheseprozess.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Deuterium-Austauschreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann umfassen:

Katalytische Deuterierung: Verwendung von Katalysatoren wie Palladium auf Kohlenstoff (Pd/C), um den Austausch von Wasserstoff gegen Deuterium zu erleichtern.

Hochdruckreaktionen: Durchführung von Reaktionen unter Hochdruck, um die Rate der Deuterium-Einarbeitung zu erhöhen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Piroxicam-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können am Pyridinring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid (H2O2), m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).

Substitutionsreagenzien: Halogenierungsmittel wie Brom (Br2) oder Chlor (Cl2).

Hauptprodukte:

Oxidationsprodukte: Sulfoxide, Sulfone.

Reduktionsprodukte: Amine.

Substitutionsprodukte: Halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Piroxicam-d3 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmakokinetische Studien: Wird zur Untersuchung der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) von Piroxicam im Körper verwendet.

Analyse von Stoffwechselwegen: Hilft bei der Identifizierung von Stoffwechselwegen und Zwischenprodukten.

Isotopeffektstudien: Wird zur Untersuchung des kinetischen Isotopeffekts und seiner Auswirkungen auf den Arzneimittelstoffwechsel verwendet.

Arzneimittelwechselwirkungsstudien: Hilft beim Verständnis von Wechselwirkungen mit anderen Arzneimitteln und Enzymen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Cyclooxygenase (COX) hemmt, das an der Synthese von Prostaglandinen beteiligt ist. Prostaglandine sind Lipidverbindungen, die eine Schlüsselrolle bei Entzündungen und Schmerzen spielen. Durch die Hemmung von COX reduziert this compound die Produktion von Prostaglandinen und lindert so Entzündungen und Schmerzen .

Ähnliche Verbindungen:

Meloxicam: Ein weiteres NSAR mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Tenoxicam: Ähnlich wie Piroxicam, aber mit einer längeren Halbwertszeit.

Lornoxicam: Bekannt für seine starke entzündungshemmende Wirkung.

Einzigartigkeit von this compound:

Deuterium-Markierung: Das Vorhandensein von Deuteriumatomen macht this compound einzigartig für pharmakokinetische und metabolische Studien.

Stabilität: Die Einarbeitung von Deuterium kann die Stabilität der Verbindung erhöhen, was sie für Langzeitstudien nützlich macht.

This compound zeichnet sich durch seine Deuterium-Markierung aus, die einzigartige Vorteile in der wissenschaftlichen Forschung bietet, insbesondere beim Verständnis der Pharmakokinetik und des Metabolismus von Piroxicam.

Vergleich Mit ähnlichen Verbindungen

Meloxicam: Another NSAID with a similar mechanism of action but with a different chemical structure.

Tenoxicam: Similar to Piroxicam but with a longer half-life.

Lornoxicam: Known for its potent anti-inflammatory effects.

Uniqueness of Piroxicam-d3:

Deuterium Labeling: The presence of deuterium atoms makes this compound unique for pharmacokinetic and metabolic studies.

Stability: Deuterium incorporation can enhance the stability of the compound, making it useful for long-term studies.

This compound stands out due to its deuterium labeling, which provides unique advantages in scientific research, particularly in understanding the pharmacokinetics and metabolism of Piroxicam.

Eigenschaften

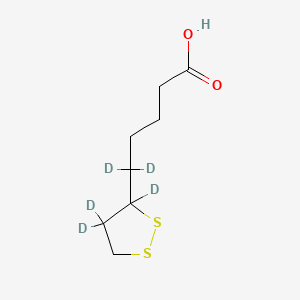

IUPAC Name |

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSPLQLAKJAUJT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715737 | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942047-64-5 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942047-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 942047-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/new.no-structure.jpg)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)